(3-Carboxyallyl)trimethylammonium chloride

Enzyme Kinetics Carnitine Metabolism Substrate Specificity

Pharmaceutical QC requires the exact crotonobetaine HCl structure-not generic betaine or carnitine salts-for Levocarnitine EP Impurity A identification. - **Critical Application:** Designated USP & EP reference standard for ANDA submission & batch release testing. - **Industrial Utility:** Direct substrate for microbial L-carnitine production (Lonza process). - **Stable Isotope Analog:** Crotonobetaine-d9 HCl available for LC-MS internal standardization. - **Supply Chain:** Certified reference material (CRM) with ISO 17034 traceability.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 6538-82-5
Cat. No. B196142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carboxyallyl)trimethylammonium chloride
CAS6538-82-5
Synonyms3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Chloride;  (3-Carboxyallyl)trimethylammonium Chloride;  (3-Carboxyallyl)trimethyl-ammonium Chloride;  USP Levocarnitine Related Compound A
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC=CC(=O)O.[Cl-]
InChIInChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H
InChIKeyPUKNFWRLBQXPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





(3-Carboxyallyl)trimethylammonium chloride (CAS 6538-82-5) — Core Chemical Identity and Pharmacopeial Designation


(3-Carboxyallyl)trimethylammonium chloride (CAS 6538-82-5), systematically named 3-carboxy-N,N,N-trimethyl-2-propen-1-aminium chloride, is the hydrochloride salt form of crotonobetaine . It is a quaternary ammonium compound possessing both a permanent cationic trimethylammonium moiety and a carboxylic acid group, linked through an α,β-unsaturated C₄ backbone. The compound has a molecular weight of 179.64 g/mol and decomposes at 203–205 °C without a true melting point [1]. It is formally recognized by the United States Pharmacopeia and European Pharmacopoeia as "Levocarnitine Related Compound A" and "Levocarnitine EP Impurity A," respectively, establishing its critical role as a reference standard in pharmaceutical quality control [2].

Why Generic Carnitine-Related Compounds Cannot Substitute for (3-Carboxyallyl)trimethylammonium chloride


Although grouped within the trimethylammonium compound family alongside L-carnitine, γ-butyrobetaine, and betaine, (3-carboxyallyl)trimethylammonium chloride possesses a distinct α,β-unsaturated carboxylic acid structure that dictates unique biological and physicochemical behavior [1]. Unlike the fully saturated L-carnitine, the double bond in this compound enables irreversible enzymatic reduction and hydration reactions catalyzed by dedicated inducible enzymes, most notably in the Enterobacteriaceae metabolic pathway [2]. Additionally, as the hydrochloride salt, it provides controlled protonation and delivery of the crotonobetaine moiety for stereospecific biotransformations and is the designated pharmacopeial impurity standard for levocarnitine . Generic substitution with other trimethylammonium compounds—including other levocarnitine impurities, carnitine salts, or betaine analogs—introduces structural mismatches that would compromise analytical accuracy, enzyme substrate specificity, and reproducibility in validated experimental or manufacturing protocols.

Quantitative Differentiation Evidence for (3-Carboxyallyl)trimethylammonium chloride vs. Comparator Compounds


Km Value for Carnitine Dehydratase: Crotonobetaine vs. L-Carnitine Substrate Affinity

In a purified Escherichia coli carnitine dehydratase (EC 4.2.1.149) system, the Km value for crotonobetaine (the active species of the target compound) was determined to be 1.2 × 10⁻² M [1]. As a cross-study comparable, L-carnitine transport in E. coli exhibits a Km of 5.3 × 10⁻⁴ M [2], representing an approximately 23-fold difference in apparent affinity between the unsaturated crotonobetaine substrate and its saturated counterpart. This substantial kinetic divergence is a direct consequence of the α,β-unsaturated bond in crotonobetaine, which structurally differentiates it from saturated carnitine and its analogs and dictates its exclusive role as a dehydratase substrate rather than a transport substrate.

Enzyme Kinetics Carnitine Metabolism Substrate Specificity

Cosubstrate Specificity: Crotonobetaine-Requiring CaiB CoA-Transferase Activity

The enzyme crotonobetainyl-CoA:carnitine CoA-transferase (CaiB; EC 2.8.3.21) from Escherichia coli exhibits high cosubstrate specificity to CoA derivatives of trimethylammonium compounds, particularly crotonobetainyl-CoA [1]. In the two-step hydration pathway that converts crotonobetaine to L-carnitine, CaiD was shown to hydrate crotonobetainyl-CoA but was unable to hydrate free crotonobetaine directly; the hydration requires a specific CoA-transfer from L-carnitinyl-CoA back to crotonobetaine catalyzed by CaiB [1]. The optimal CaiB:CaiD ratio for this reaction was experimentally determined to be 4:1 when crotonobetainyl-CoA serves as the cosubstrate, and 5:1 when γ-butyrobetainyl-CoA is used, demonstrating differentiated cosubstrate requirements [1]. By contrast, crotonyl-CoA (a non-methylated analog) is hydrated by CaiD with a Vmax approximately 10³-fold lower than crotonobetainyl-CoA [1], highlighting the critical role of the trimethylammonium group.

Biotransformation CoA-transferase L-Carnitine Production

Pharmacopeial Identity: Levocarnitine Related Compound A / EP Impurity A Designation

(3-Carboxyallyl)trimethylammonium chloride (CAS 6538-82-5) is officially designated as Levocarnitine USP Related Compound A and Levocarnitine EP Impurity A [1]. As a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, this compound provides multi-traceability to USP, EP, and BP primary standards [2]. Unlike gross structural analogs such as levocarnitine impurity B (CAS 541-15-1, a distinct impurity with different structure) or generic carnitine HCl, this specific compound fulfills a singular regulatory role in analytical method validation, system suitability testing, and quality control release for levocarnitine drug substances and products . Other trimethylammonium betaines, such as glycine betaine or γ-butyrobetaine, lack this specific pharmacopeial recognition and thus cannot serve as interchangeable reference materials for validated impurity testing of levocarnitine.

Pharmaceutical Analysis Reference Standard Impurity Profiling

Salt Form Impact: Hydrochloride Salt Enables Controlled Crotonobetaine Delivery

The hydrochloride salt form of crotonobetaine (CAS 6538-82-5, MW 179.64 g/mol) is distinct from the inner salt (zwitterionic) form of crotonobetaine (CAS 927-89-9, MW 143.18 g/mol) [1][2]. The hydrochloride salt exhibits decomposition at 203–205 °C rather than a true melting point, is hygroscopic, light-sensitive, and requires storage at -20°C under inert atmosphere , whereas the inner salt form has different handling specifications. The hydrochloride form is the species used in the patented Lonza process for microbial L-carnitine production, where it reacts with anhydrous acetone in the presence of an acid catalyst . This specific salt form provides controlled protonation for enzymatic recognition and optimized dissolution in aqueous biotransformation media.

Salt Screening Physicochemical Properties Biotransformation

Enzyme Induction Specificity: Crotonobetaine as an Exclusive Inducer of Carnitine Metabolism

In Proteus sp. and Escherichia coli, crotonobetaine and L-(-)-carnitine are the only two compounds capable of inducing the enzymes of the carnitine metabolic pathway, including the crotonobetaine-inducible carnitine dehydratase [1][2]. Notably, γ-butyrobetaine—a downstream product in the same pathway—does not induce but rather represses carnitine metabolism [2]. This establishes a unique regulatory distinction: crotonobetaine is an inducer, whereas closely related analogs such as γ-butyrobetaine act as metabolic repressors. Additionally, crotonobetaine is a competitive inhibitor of D(+)-carnitine dehydrogenase from Agrobacterium sp., alongside L(-)-carnitine and γ-butyrobetaine, but this inhibitory profile is not shared by simpler betaines like glycine betaine [3].

Enzyme Induction Anaerobic Metabolism Proteus / E. coli

Definitive Application Scenarios for (3-Carboxyallyl)trimethylammonium chloride Based on Quantitative Evidence


GMP-Compliant Pharmaceutical Impurity Testing and Reference Standard Procurement

As Levocarnitine USP Related Compound A / EP Impurity A, (3-carboxyallyl)trimethylammonium chloride is the only acceptable reference standard for the identification, quantification, and system suitability testing of the crotonobetaine impurity in levocarnitine drug substances and finished products . With CRM traceability to USP, EP, and BP primary standards under ISO 17034 and ISO/IEC 17025 [1], this compound supports validated HPLC-MS analytical methods required for ANDA submissions and batch release testing. No other trimethylammonium compound—including levocarnitine impurity B (CAS 541-15-1) or generic carnitine salts—can fulfill this regulatory-mandated role, as the pharmacopeial monographs explicitly designate CAS 6538-82-5 for this purpose.

Enzymatic Biotransformation for Stereospecific L-Carnitine Production

In industrial and research settings employing Escherichia coli or Proteus sp. whole-cell or cell-free systems for the production of L-carnitine, the hydrochloride salt of crotonobetaine serves as the direct pathway substrate [1]. The two-step CoA-mediated hydration pathway—catalyzed by the specific enzymes CaiD (crotonobetainyl-CoA hydratase) and CaiB (CoA-transferase)—requires the precise α,β-unsaturated trimethylammonium structure; crotonyl-CoA (lacking the trimethylammonium group) exhibits a 10³-fold lower Vmax [1]. The Lonza AG patent (JPH03106853) explicitly uses crotonobetaine hydrochloride as the starting material for microbial L-carnitine production, confirming this compound's established industrial utility .

Enzyme Induction Studies and Metabolic Pathway Elucidation

Researchers investigating the regulation of carnitine metabolism in Enterobacteriaceae require crotonobetaine specifically as an enzyme inducer. Studies in Proteus sp. and E. coli demonstrate that crotonobetaine and L-(-)-carnitine are the exclusive inducers of the carnitine metabolic pathway, including the carnitine dehydratase enzyme with a Km of 1.2 × 10⁻² M for crotonobetaine hydration [1]. In contrast, γ-butyrobetaine—a structurally related compound within the same pathway—acts as a repressor rather than an inducer . Substituting crotonobetaine with γ-butyrobetaine in induction protocols would fundamentally alter the experimental outcome, making the procurement of the correct compound essential for reproducible gene expression and enzyme activity studies.

Stable Isotope-Labeled Internal Standards for Quantitative LC-MS/MS Analysis

The deuterated analog, Crotonobetaine Hydrochloride-d9, is commercially available and utilized as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS . The availability of a stable isotope-labeled version of this specific compound—not generic carnitine or betaine-d9—enables accurate quantification of crotonobetaine in biological matrices and metabolic tracing studies, supporting pharmacokinetic and metabolomic research where structural fidelity between the analyte and internal standard is paramount for reliable quantitation.

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